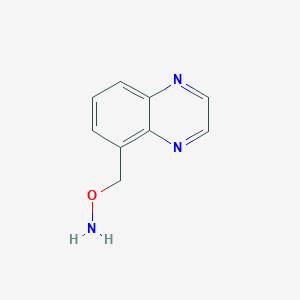

O-(quinoxalin-5-ylmethyl)hydroxylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

O-(quinoxalin-5-ylmethyl)hydroxylamine |

InChI |

InChI=1S/C9H9N3O/c10-13-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6,10H2 |

InChI Key |

CNNWQFWJFSGJRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)CON |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of O Quinoxalin 5 Ylmethyl Hydroxylamine

Reactions Involving the O-Hydroxylamine Moiety

The quinoxaline (B1680401) nucleus in O-(quinoxalin-5-ylmethyl)hydroxylamine primarily acts as a stable aromatic scaffold, while the O-alkylhydroxylamine portion of the molecule is the site of key chemical transformations. The reactivity of this moiety can be categorized into several pathways, including N-O bond cleavage, nucleophilic attack by the nitrogen atom, condensation with carbonyl compounds, and redox reactions.

The N-O bond in hydroxylamine (B1172632) derivatives is relatively weak, with an average bond energy of approximately 57 kcal/mol, making it susceptible to cleavage under various conditions. mdpi.com This characteristic is exploited in numerous synthetic methodologies to form nitrogen-containing compounds. mdpi.com Cleavage can be induced through transition-metal catalysis or by radical-mediated processes, providing pathways to generate reactive nitrogen species like nitrenes or iminyl radicals. mdpi.comnih.gov

Transition metals are highly effective in catalyzing the cleavage of the N-O bond, enabling the transfer of the nitrogen atom to a variety of substrates. This process, often termed electrophilic amination, typically involves the formation of a metal-nitrenoid intermediate. nih.govresearchgate.net O-Acyl and O-sulfonyl hydroxylamines are common precursors for these reactions. nih.govacs.org

Iron Catalysis: Iron catalysts, being abundant and less toxic, are attractive for N-transfer reactions. For instance, Fe(II)-catalyzed systems can be used for the aziridination of olefins, where an O-arylsulfonyl hydroxylamine serves as the nitrene source. acs.org Mechanistic proposals suggest the involvement of an iron-nitrenoid intermediate or a radical chain pathway. nih.gov These reactions provide an efficient route to construct pyrrolines and other N-heterocycles. nih.gov

Rhodium Catalysis: Rhodium(II) catalysts are particularly efficient in promoting the direct aziridination of unactivated olefins using O-(sulfonyl)hydroxylamines. acs.org These reactions proceed with high stereospecificity and under mild conditions, offering a direct route to valuable N-H and N-alkyl aziridines without the need for cumbersome protecting groups that are often difficult to remove. acs.orgynu.edu.cn

Copper Catalysis: Copper catalysts are widely used for N-O bond cleavage reactions due to their versatility and cost-effectiveness. researchgate.net Copper(I) can initiate the homolytic cleavage of the N-O bond to generate an iminyl radical, which can then participate in cyclization reactions. mdpi.com Copper-catalyzed reactions have been successfully applied to synthesize a wide range of nitrogen heterocycles, including pyrrolines, indoles, and pyridines, often under redox-neutral conditions. nih.gov Heterogeneous copper-on-carbon (Cu/C) systems have also been developed for N-O bond cleavage under aqueous conditions. nih.gov

Table 1: Overview of Metal-Catalyzed N-Transfer Reactions

| Catalyst | Typical Substrate | Product Type | Reference |

|---|---|---|---|

| Iron (e.g., Fe(acac)₃) | γ,δ-Unsaturated Oxime Esters | Pyrrolines | nih.gov |

| Rhodium (e.g., Rh₂(esp)₂) | Unactivated Olefins | Aziridines | acs.org |

| Copper (e.g., CuCl, Cu(OTf)₂) | Oxime Acetates, Alkenes | Pyrrolines, Pyridines | nih.gov |

The homolytic cleavage of the N-O bond provides a direct route to nitrogen-centered radicals, which are valuable intermediates for C-N bond formation. researchgate.netrsc.org This scission can be initiated thermally, photochemically, or through single-electron transfer (SET) with a transition metal catalyst. mdpi.com The resulting iminyl radicals can undergo intermolecular addition to π-systems or intramolecular cyclization to construct various nitrogen heterocycles. mdpi.com For example, copper-catalyzed reactions often proceed via radical pathways, where a Cu(I) species promotes the formation of an iminyl radical, which subsequently cyclizes onto a tethered alkene or alkyne. mdpi.comresearchgate.net These radical-based strategies have expanded the toolkit for synthesizing complex nitrogen-containing molecules from simple precursors. mdpi.com

The nitrogen atom in O-alkylhydroxylamines possesses a lone pair of electrons and can act as a nucleophile. Its nucleophilicity allows it to participate in substitution and addition reactions. However, hydroxylamine derivatives are ambident nucleophiles, with the potential for reaction at either the nitrogen or the oxygen atom. organic-chemistry.org The regioselectivity of the reaction (N- vs. O-attack) is influenced by factors such as the substrate, the presence of protecting groups on the nitrogen, and the reaction conditions. organic-chemistry.orgorganic-chemistry.org

In the case of this compound, the nitrogen is unsubstituted, making it a potential site for nucleophilic attack. For instance, O-alkylhydroxylamines can participate in reactions like palladium-catalyzed allylic substitutions. organic-chemistry.org The nitrogen atom can also add to electrophilic centers such as epoxides or activated double bonds. organic-chemistry.org Careful control of reaction parameters is often necessary to favor N-alkylation over competing O-alkylation. wikipedia.org

One of the most characteristic reactions of O-alkylhydroxylamines is their condensation with aldehydes and ketones to form O-alkyl oximes (oxime ethers). This reaction is a reliable method for the formation of a C=N double bond and proceeds via nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon, followed by dehydration. britannica.com this compound would be expected to react readily with a wide range of carbonyl compounds to yield the corresponding O-(quinoxalin-5-ylmethyl) oximes.

These oxime products can serve as precursors for the synthesis of five-membered heterocycles like isoxazolines. Isoxazolines are typically synthesized via [3+2] cycloaddition reactions, where a nitrile oxide (generated in situ from an oxime) reacts with an alkene. wikipedia.org This transformation provides a powerful method for constructing complex cyclic systems containing a nitrogen-oxygen bond.

Table 2: General Condensation and Cycloaddition Pathways

| Reactant 1 | Reactant 2 | Intermediate/Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Aldehyde or Ketone | O-(quinoxalin-5-ylmethyl) oxime | Condensation | britannica.com |

| Oxime | Alkene | Isoxazoline | [3+2] Cycloaddition | wikipedia.org |

The hydroxylamine group is redox-active and can undergo both oxidation and reduction. rsc.orgorientjchem.org

Oxidation: The oxidation of O-alkylhydroxylamines can lead to various products depending on the oxidant and reaction conditions. Mild oxidation can yield nitrones or oximes. researchgate.net The oxidation of hydroxylamines can sometimes be induced simply by organic solvents or the presence of trace metal ions and aerial oxygen. researchgate.net In biological systems, enzymes like hydroxylamine oxidoreductase catalyze the oxidation of hydroxylamine to nitrite. orientjchem.org

Reduction: The N-O bond of the hydroxylamine functionality can be reductively cleaved to yield the corresponding amine. This transformation is a key step in many synthetic sequences. Various reducing agents can accomplish this, including catalytic hydrogenation (e.g., with Raney Ni) or the use of metals like indium in aqueous media. researchgate.netnih.gov For this compound, reduction would cleave the N-O bond to produce (quinoxalin-5-yl)methanamine and water. This reductive cleavage is a valuable tool, as the hydroxylamine group can be carried through several synthetic steps before being converted to the primary amine. researchgate.net

N-O Bond Cleavage Reactions

The reactivity of this compound is primarily dictated by the chemical properties of its constituent moieties: the quinoxaline core and the O-methylhydroxylamine group. The quinoxaline ring, a bicyclic heteroaromatic system, is characterized by an electron-deficient pyrazine (B50134) ring fused to an electron-rich benzene (B151609) ring. This electronic distribution governs its susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Oxidation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. In the case of the quinoxaline ring system, the pyrazine portion is strongly deactivated towards electrophilic attack due to the electron-withdrawing effect of the two nitrogen atoms. Consequently, electrophilic substitution occurs preferentially on the benzene ring. reddit.com For this compound, the substituent is located at the C5 position. EAS reactions are therefore directed to the available positions on the carbocyclic ring, namely C6, C7, and C8.

The directing influence of the existing -(CH₂ONH₂) group and the electronic nature of the quinoxaline system suggest that substitution will likely occur at the C8 position to avoid steric hindrance and maintain the aromaticity of the adjacent ring during the formation of the sigma-complex intermediate. reddit.com

Nitration: Nitration of quinoxaline derivatives typically requires strong acidic conditions. The reaction of this compound with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would be expected to yield primarily 8-nitro-5-(hydroxymethylaminomethyl)quinoxaline. The reaction conditions must be carefully controlled to prevent oxidation of the hydroxylamine side chain. Studies on related heterocyclic amines have shown that reactive nitrogen oxygen species can lead to nitrated products. nih.gov

Oxidation: The quinoxaline core itself is relatively stable to oxidation, but the side chain and the nitrogen atoms of the pyrazine ring can be susceptible. Oxidation of the hydroxylamine moiety can occur under various conditions. nih.govorientjchem.org Depending on the oxidizing agent and reaction conditions, the -(CH₂ONH₂) group could be transformed into various products. Furthermore, oxidation at the nitrogen atoms of the pyrazine ring can lead to the formation of quinoxaline N-oxides, which significantly alters the reactivity of the ring system, making it more susceptible to both electrophilic and nucleophilic attack.

| Reaction Type | Typical Reagents | Predicted Major Product for this compound |

| Nitration | HNO₃ / H₂SO₄ | 8-Nitro-5-(hydroxymethylaminomethyl)quinoxaline |

| N-Oxidation | H₂O₂, peroxy acids | O-((1-Oxidoquinoxalin-5-yl)methyl)hydroxylamine |

Nucleophilic Substitution on the Quinoxaline Ring

The electron-deficient nature of the pyrazine ring makes the quinoxaline system susceptible to nucleophilic attack, particularly at the C2 and C3 positions. sapub.org This reactivity can be exploited through reactions like the Vicarious Nucleophilic Substitution (VNS) of hydrogen. rsc.org The VNS reaction allows for the introduction of various substituents onto the heterocyclic ring using carbanions as nucleophiles. For this compound, a VNS reaction would likely introduce a substituent at the C2 or C3 position.

Additionally, if a leaving group were present on the pyrazine ring (e.g., a halogen), it would be readily displaced by nucleophiles. Quinoxaline N-oxides are particularly activated towards nucleophilic substitution. rsc.org For instance, the N-oxide derivative of the title compound could react with nucleophiles to introduce functionality at the C2 position.

| Reaction Type | Nucleophile/Reagent | Predicted Site of Attack | Example Product Structure |

| Vicarious Nucleophilic Substitution (VNS) | Nitrile Carbanions | C2 or C3 | 2-Cyanomethyl-5-(hydroxymethylaminomethyl)quinoxaline |

| SNAr on N-Oxide | KCN / Methanol (B129727) | C2 | O-((2-Cyanoquinoxalin-5-yl)methyl)hydroxylamine |

| Grignard Addition | Propyl-MgBr | C2 and C3 | 2,3-Dipropyl-5-(hydroxymethylaminomethyl)-1,2,3,4-tetrahydroquinoxaline sapub.org |

Reduction of the Pyrazine Heterocycle

The pyrazine ring of the quinoxaline system can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd, PtO₂) or chemical reduction (e.g., using NaBH₄ in the presence of a transition metal, or sodium in ethanol) can lead to the formation of 1,2,3,4-tetrahydroquinoxaline derivatives. This transformation converts the planar, aromatic pyrazine ring into a flexible, non-aromatic saturated heterocycle, which significantly alters the compound's geometry and chemical properties. The addition of strong nucleophiles like Grignard reagents can also result in the reduction of the pyrazine ring to a tetrahydroquinoxaline. sapub.org

| Reduction Method | Typical Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | O-((1,2,3,4-Tetrahydroquinoxalin-5-yl)methyl)hydroxylamine |

| Chemical Reduction | NaBH₄ / NiCl₂ | O-((1,2,3,4-Tetrahydroquinoxalin-5-yl)methyl)hydroxylamine |

Alkylation and Acylation of the Quinoxaline Nitrogen Atoms

The nitrogen atoms in the pyrazine ring of quinoxaline are basic and can undergo alkylation or acylation, although they are less nucleophilic than the nitrogens in pyridine due to the influence of the second nitrogen atom. These reactions typically require reactive electrophiles such as alkyl halides or acyl chlorides. The reaction can lead to the formation of quaternary quinoxalinium salts. If the pyrazine ring is first reduced to a 1,2,3,4-tetrahydroquinoxaline, the resulting secondary amine functionalities at N1 and N4 are much more nucleophilic and can be readily alkylated or acylated under standard conditions. researchgate.net

| Reaction | Reagent | Predicted Product |

| Alkylation (Quaternization) | Methyl Iodide (CH₃I) | 1-Methyl-5-((hydroxylaminooxy)methyl)quinoxalin-1-ium iodide |

| Acylation (of reduced form) | Acetyl Chloride (on tetrahydro-derivative) | 1-Acetyl-O-((1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)hydroxylamine |

Cyclization Reactions Involving the Quinoxaline Ring

The quinoxaline core can be a scaffold for the synthesis of more complex, fused heterocyclic systems. sapub.org If appropriate functional groups are introduced onto the quinoxaline ring or the side chain of this compound, they can participate in intramolecular or intermolecular cyclization reactions. For example, if a carbohydrazide group were introduced at the C2 position, it could be cyclized to form a 1,3,4-oxadiazole ring fused or attached to the quinoxaline system. sapub.org Similarly, functionalization of the hydroxylamine side chain could enable cyclization reactions to form novel heterocyclic rings incorporating the side chain atoms.

Intermolecular and Intramolecular Interactions between Moieties

The structure of this compound contains several sites capable of engaging in non-covalent interactions, which are crucial for determining its physical properties and molecular recognition behavior. mdpi.com These include hydrogen bond donors (-NH₂ and -OH implicit in the tautomeric form of hydroxylamine, or the N-H in the protonated form), hydrogen bond acceptors (the quinoxaline nitrogens N1 and N4, the hydroxylamine oxygen), and the aromatic π-system.

Intramolecular Interactions: An intramolecular hydrogen bond could potentially form between the hydroxylamine group and the nitrogen atom at the N4 position of the quinoxaline ring. This interaction would result in the formation of a stable six-membered quasi-ring, influencing the conformation of the side chain relative to the bicyclic core. Such quasi-ring formation is known to contribute to the structural stabilization of molecules. mdpi.com

Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular interactions are expected to be significant.

Hydrogen Bonding: The hydroxylamine moiety is a potent hydrogen bond donor and acceptor. This can lead to the formation of dimeric structures or extended hydrogen-bonded networks. For example, the -NH₂ group of one molecule could donate a hydrogen bond to the hydroxylamine oxygen or a quinoxaline nitrogen of a neighboring molecule. researchgate.net

The interplay of these different non-covalent forces dictates the supramolecular assembly and crystal packing of the compound. mdpi.com

| Interaction Type | Participating Moieties | Potential Consequence |

| Intramolecular | ||

| Hydrogen Bond | Hydroxylamine (-ONH₂) and Quinoxaline N4 | Formation of a stable 6-membered quasi-ring, conformational rigidity. mdpi.com |

| Intermolecular | ||

| Hydrogen Bond | Hydroxylamine to Hydroxylamine | Dimerization or polymer chain formation. |

| Hydrogen Bond | Hydroxylamine to Quinoxaline Nitrogen | Formation of extended networks. researchgate.net |

| π–π Stacking | Quinoxaline Ring to Quinoxaline Ring | Crystal packing stabilization. researchgate.net |

Regioselectivity and Stereoselectivity in Complex Transformations

The interplay between the quinoxaline core and the reactive hydroxylamine side chain in this compound suggests a rich and varied landscape of chemical reactivity. The regioselectivity of its reactions will be largely dictated by the electronic nature of the quinoxaline ring and the specific reaction conditions, while stereoselectivity will become paramount in reactions involving the formation of new chiral centers, particularly in cycloadditions and additions to prochiral substrates.

Regioselectivity in Reactions Involving the Quinoxaline Ring:

The quinoxaline ring is an electron-deficient heteroaromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: Electrophilic attack on the benzene portion of the quinoxaline ring is generally disfavored due to the deactivating effect of the pyrazine ring. When forced under harsh conditions, substitution tends to occur at the C5 and C8 positions, which are electronically less deactivated than the C6 and C7 positions. However, the presence of the 5-methylene group in this compound could potentially direct electrophiles to the C6 position, although this would be a minor pathway.

Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring of the quinoxaline system is susceptible to nucleophilic attack, particularly if a good leaving group is present. For this compound itself, direct SNAr on the unsubstituted ring is unlikely. However, if the quinoxaline core were further substituted, for instance with a halogen at the C2 or C3 position, nucleophilic substitution would preferentially occur at these positions.

C-H Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization offer potential pathways for regioselective modification of the quinoxaline core. While C2-functionalization is common for many N-heterocycles, methods for C5-selective functionalization of quinolines have been developed, suggesting that similar strategies could be applied to quinoxalines. ccspublishing.org.cnresearchgate.netnih.govnih.gov The directing ability of the nitrogen atoms in the pyrazine ring often plays a crucial role in determining the regioselectivity of these transformations.

Regioselectivity and Stereoselectivity in Reactions Involving the O-Alkylhydroxylamine Moiety:

The this compound side chain offers multiple sites for reactivity, including the nitrogen and oxygen atoms of the hydroxylamine and the benzylic methylene (B1212753) group.

Nucleophilic Addition to Carbonyls and Imines: The nitrogen atom of the hydroxylamine is nucleophilic and can participate in addition reactions with aldehydes, ketones, and imines. In the case of unsymmetrical ketones or imines, the reaction can lead to the formation of diastereomers if a chiral center is present in the substrate or if a chiral catalyst is employed. The stereochemical outcome would be dictated by the steric and electronic properties of the reactants and the transition state geometry.

Cycloaddition Reactions: O-Alkylhydroxylamines can participate in cycloaddition reactions. For instance, the reaction with chiral enoate esters can proceed via a concerted cycloaddition mechanism to form isoxazolidinones with a high degree of π-facial diastereoselection. nih.gov The stereochemical outcome is often rationalized by steric effects of the chiral auxiliary. In the context of this compound, 1,3-dipolar cycloaddition reactions of nitrones, which can be generated in situ, with various dipolarophiles would lead to the stereoselective formation of complex heterocyclic systems. The regioselectivity of such cycloadditions is governed by the frontier molecular orbital interactions between the nitrone and the dipolarophile.

The table below summarizes potential stereoselective transformations involving O-alkylhydroxylamines, which can be considered analogous to the expected reactivity of this compound.

| Reaction Type | Substrate | Reagent/Catalyst | Product | Stereochemical Outcome |

| Conjugate Addition | α,β-Unsaturated Carbonyl | O-Benzylhydroxylamine / Chiral Lewis Acid | β-Amino Acid Precursor | High Enantioselectivity |

| Cycloaddition | Chiral Enoate Ester | N-Benzylhydroxylamine | Isoxazolidinone | High Diastereoselectivity |

| [3+2] Cycloaddition | 11H-Indeno[1,2-b]quinoxalin-11-one, Chalcone | L-Proline | Spiroindeno[1,2-b]quinoxaline | High Stereoselectivity |

Data extrapolated from analogous reactions in the literature. nih.govnih.govresearchgate.net

Rearrangement Reactions: The N-O bond in O-alkylhydroxylamines is susceptible to cleavage under certain conditions, which can initiate novel rearrangement pathways. For example, reactions with cyclopropenones can lead to N-O bond cleavage and subsequent skeletal rearrangements. The regioselectivity of such processes would depend on the substitution pattern of the cyclopropenone and the stability of the intermediates formed.

The following table presents a hypothetical analysis of regioselectivity in complex transformations of a substituted this compound derivative.

| Transformation | Substrate | Reagent/Conditions | Major Regioisomeric Product | Rationale |

| Nitration | This compound | HNO3/H2SO4 | 8-Nitro-O-(quinoxalin-5-ylmethyl)hydroxylamine | Steric hindrance at C6 and electronic deactivation directs to C8. |

| Palladium-Catalyzed C-H Arylation | This compound | Aryl Halide / Pd Catalyst / Ligand | 8-Aryl-O-(quinoxalin-5-ylmethyl)hydroxylamine | Directing effect of the pyrazine nitrogens favoring the peri position. |

| Nucleophilic Addition to an α,β-Unsaturated Ketone | This compound | Methyl Vinyl Ketone | 1,4-Conjugate Addition Product | The softer nitrogen nucleophile preferentially attacks the β-carbon. |

This table is based on established principles of chemical reactivity and is intended to be predictive in nature.

Mechanistic Investigations of Reactions Involving O Quinoxalin 5 Ylmethyl Hydroxylamine

Elucidation of Reaction Mechanisms (e.g., Concerted, Stepwise, Radical, Ionic Pathways)

The reactions involving the quinoxaline (B1680401) nucleus and the O-substituted hydroxylamine (B1172632) group can proceed through a variety of mechanistic pathways, including concerted, stepwise, radical, and ionic routes. The operative mechanism is highly dependent on the reaction conditions, the nature of the reactants, and the presence of catalysts.

The formation of quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This reaction typically proceeds via an acid-catalyzed stepwise mechanism . The process is initiated by the activation of a carbonyl group by the acid catalyst, facilitating nucleophilic attack by the diamine. This is followed by dehydration and subsequent cyclization to form the quinoxaline ring. researchgate.net

Reactions involving the hydroxylamine moiety can exhibit both ionic and radical pathways . The N-O bond in hydroxylamine derivatives is relatively weak and can be cleaved under certain conditions. sioc-journal.cn For instance, in the presence of transition-metal catalysts, hydroxylamine derivatives can react through both polar (ionic) and radical pathways. researchgate.net The specific pathway is influenced by the nature of the metal and the substrates.

Furthermore, some reactions of hydroxylamine derivatives, such as nih.govnih.gov sigmatropic rearrangements, proceed through a concerted pericyclic mechanism . The weak N-O bond facilitates these rearrangements under mild conditions. sioc-journal.cn

In the context of O-(quinoxalin-5-ylmethyl)hydroxylamine, reactions could be initiated at either the quinoxaline ring system or the hydroxylamine functionality. For example, electrophilic attack on the quinoxaline ring would likely follow a stepwise electrophilic aromatic substitution pathway. Conversely, reactions involving the hydroxylamine part could be initiated by protonation or by single-electron transfer to generate radical intermediates.

Identification and Characterization of Reactive Intermediates

The identification of reactive intermediates is crucial for elucidating reaction mechanisms. In reactions involving quinoxaline derivatives, various intermediates can be formed. For instance, in radical reactions of quinoxalin-2-ones, N-centered radicals have been identified. nih.gov These radicals are formed through H-abstraction from the nitrogen atom or via deprotonation of an initially formed radical cation.

In reactions involving the hydroxylamine group, iminium ions can be generated as intermediates. For example, the aza-Hock rearrangement of O-(1-phenylethyl)hydroxylamine is proposed to proceed through an iminium tosylate salt intermediate, which is then hydrolyzed to the corresponding aniline. While not directly studying the title compound, this highlights a potential reactive intermediate for related structures.

Furthermore, the oxidation of hydroxylamine derivatives can lead to the formation of nitrosoalkane complexes in the presence of metal catalysts. nih.gov The characterization of such intermediates often relies on spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as computational methods like Density Functional Theory (DFT) calculations. nih.gov

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents play a pivotal role in directing the reaction pathways of quinoxaline and hydroxylamine derivatives.

Acid catalysts , such as Brønsted and Lewis acids, are commonly employed in the synthesis of quinoxalines to activate carbonyl groups for nucleophilic attack. researchgate.net The choice of catalyst can significantly influence the reaction efficiency and yield.

Metal catalysts are instrumental in a variety of transformations. For example, platinum complexes can facilitate the regioselective addition of hydroxylamines to nitriles. nih.gov In these reactions, the metal center coordinates to the nitrile, activating it for nucleophilic attack by the hydroxylamine. The reaction is found to be both kinetically and thermodynamically controlled. researchgate.netnih.gov Other metals, such as bismuth, have been used to catalyze the oxidative coupling of epoxides and o-phenylenediamines to form quinoxalines. sapub.org

The choice of reagents is equally critical. For instance, the reaction of a ketone with different O-substituted hydroxylamine hydrochlorides can lead to the formation of various O-substituted oxime derivatives. nih.gov The nature of the substituent on the hydroxylamine can influence the properties and subsequent reactivity of the product.

In some cases, reactions can proceed without a catalyst. For example, the synthesis of certain 3-alkylaminoquinoxaline-2(1H)-thiones can be achieved in ethanol (B145695) without a catalyst, offering a more environmentally friendly approach. researchgate.net

Kinetic and Thermodynamic Profiling of Key Transformations

Kinetic and thermodynamic studies provide quantitative insights into reaction mechanisms, including the determination of rate constants, activation energies, and the relative stability of reactants, intermediates, and products.

A study on the addition of hydroxylaminooximes to platinum-complexed nitriles revealed that the hydroxylamine moiety is significantly more reactive than the oxime moiety. nih.gov The rate constant for the addition of a hydroxylamine was found to be approximately 1.7 x 104 times greater than that for the addition of an oxime under similar conditions. nih.gov This high regioselectivity was determined to be both kinetically and thermodynamically controlled . researchgate.netnih.gov

DFT calculations have been used to rationalize the regioselectivity of reactions involving quinoxaline derivatives. For instance, in the reaction of 2,3-diaminopyridine (B105623) with ninhydrin, DFT calculations helped to explain the observed regioselectivity in the formation of the resulting aza-analogue of indenoquinoxaline. nih.gov

While specific kinetic and thermodynamic data for reactions of this compound are not available, it is expected that the principles observed in related systems would apply. For example, the reaction rates and equilibrium positions would be influenced by factors such as solvent polarity, temperature, and the electronic and steric properties of the reactants and any catalysts involved.

Theoretical and Computational Studies of O Quinoxalin 5 Ylmethyl Hydroxylamine

Quantum Chemical Calculations

No specific studies detailing quantum chemical calculations for O-(quinoxalin-5-ylmethyl)hydroxylamine were identified. Such calculations are crucial for understanding the fundamental electronic and structural properties of a molecule.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. However, no DFT analyses specifically focused on this compound have been published.

Electronic Structure Analysis

There is no available data on the electronic structure of this compound, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, molecular orbital distributions, or charge distribution.

Reaction Pathway Prediction and Transition State Characterization

Information regarding the prediction of reaction pathways or the characterization of transition states involving this compound through methods such as Intrinsic Reaction Coordinate (IRC) calculations is not present in the current body of scientific literature.

Conformational Analysis and Stability Studies

No conformational analysis or stability studies for this compound have been reported. These studies would provide insight into the molecule's preferred three-dimensional shapes and their relative energies.

Prediction of Spectroscopic Parameters

There are no published predictions of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra, for this compound based on computational methods.

Ab Initio and Semi-Empirical Computational Approaches

Similarly, no research employing ab initio or semi-empirical computational methods to study this compound could be located. These alternative computational approaches could also provide valuable information about the molecule's properties.

Molecular Modeling and Dynamics Simulations of this compound

Theoretical and computational chemistry offer powerful tools to investigate the structure, dynamics, and interactions of molecules at an atomic level. For this compound, molecular modeling and dynamics simulations can provide significant insights into its conformational preferences, behavior in different environments, and potential for forming larger assemblies. These computational approaches are essential for understanding its physicochemical properties and for the rational design of new functional materials.

Molecular dynamics (MD) simulations, for instance, can predict the behavior of this compound when interacting with biological macromolecules. nih.govrsc.org By simulating the time-dependent evolution of the system, researchers can analyze the stability of these interactions. nih.govresearchgate.net Such simulations are instrumental in fields like drug discovery for assessing the potential of a molecule to act as a therapeutic agent. rsc.orgnih.gov While specific MD studies on this compound are not yet prevalent in the literature, the methodologies are well-established for a wide range of quinoxaline (B1680401) derivatives. nih.govrsc.orgresearchgate.net These studies often involve calculating binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to quantify the affinity of the molecule for a target protein. nih.gov

The following table illustrates a hypothetical set of parameters that could be obtained from a molecular dynamics simulation of this compound interacting with a protein active site.

| Simulation Parameter | Hypothetical Value | Significance |

| RMSD of Ligand | 1.5 Å | Indicates the stability of the ligand's position within the binding site. |

| RMSF of Protein Residues | 2.0 Å | Highlights flexible regions of the protein that interact with the ligand. |

| Binding Free Energy (MM/GBSA) | -45 kcal/mol | Predicts the strength of the interaction between the ligand and the protein. |

| Number of Hydrogen Bonds | 3 | Quantifies a key type of intermolecular interaction contributing to binding. |

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial as they influence a material's physical properties, such as solubility, melting point, and stability. For nitrogen-containing heterocyclic compounds like this compound, interactions such as hydrogen bonding and π-π stacking are expected to play a significant role in the crystal structure. acs.org

A hypothetical breakdown of intermolecular contacts for this compound, as might be determined from a Hirshfeld surface analysis of a predicted crystal structure, is presented below.

| Type of Intermolecular Contact | Hypothetical Percentage of Hirshfeld Surface | Expected Importance |

| H···H | 45% | Generally represent a large portion of the surface but are weaker interactions. |

| C···H / H···C | 25% | Contribute to the overall packing and stability. |

| N···H / H···N | 15% | Indicate the presence of hydrogen bonds, which are strong directional interactions. |

| O···H / H···O | 10% | Suggests hydrogen bonding involving the hydroxylamine (B1172632) moiety. |

| C···C | 5% | Can indicate π-π stacking interactions between quinoxaline rings. |

Prediction of Adsorption and Self-Assembly Phenomena

The ability of molecules to self-assemble into ordered nanostructures is of great interest for the development of novel materials with applications in electronics, sensing, and drug delivery. The structure of this compound, with its aromatic quinoxaline core and flexible hydroxylamine side chain, suggests the potential for self-assembly driven by non-covalent interactions.

Computational models can be employed to predict the likelihood and nature of self-assembly. uri.edu For instance, studies on other quinoxaline-based molecules have shown that side-chain engineering can manipulate the self-assembly morphology, leading to materials with enhanced properties. researchgate.netresearchgate.net By simulating the interactions between multiple this compound molecules, it is possible to predict whether they will form aggregates, and if so, what their structure might be (e.g., micelles, sheets, or fibers). These predictions can be guided by calculating interaction energies and analyzing the geometric arrangement of molecules in simulated aggregates.

Computational Assessment of Reactivity and Selectivity

Computational quantum chemistry provides a powerful framework for understanding and predicting the chemical reactivity of molecules. For this compound, methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties that correlate with reactivity. These properties include the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and various reactivity descriptors.

The distribution of electron density, for example, can indicate which parts of the molecule are more susceptible to electrophilic or nucleophilic attack. The quinoxaline ring system, being electron-deficient, is generally prone to nucleophilic attack, while the hydroxylamine moiety can act as a nucleophile. Computational studies on related quinoxaline derivatives have successfully rationalized their reactivity in various chemical transformations. abechem.comsapub.org

The following table presents hypothetical DFT-calculated reactivity descriptors for this compound, which could be used to predict its chemical behavior.

| Reactivity Descriptor | Hypothetical Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Related to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.2 eV | Related to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability; a larger gap suggests lower reactivity. |

| Global Electrophilicity Index (ω) | 2.5 eV | A measure of the overall electrophilic nature of the molecule. |

| Nucleophilicity Index (N) | 3.0 eV | A measure of the overall nucleophilic nature of the molecule. |

These computational assessments are invaluable for predicting the outcomes of chemical reactions, understanding reaction mechanisms, and designing new synthetic routes involving this compound and its derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, along with their interactions, a complete structural map can be assembled.

¹H, ¹³C, and Heteronuclear NMR Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of O-(quinoxalin-5-ylmethyl)hydroxylamine is predicted to exhibit distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring, the methylene (B1212753) protons of the linker, and the protons of the hydroxylamine (B1172632) group. Based on data from analogous compounds like 5-methylquinoxaline (B1213170) and O-benzylhydroxylamine, the expected chemical shifts can be estimated. hmdb.canih.govchemicalbook.comresearchgate.netnih.govchemicalbook.comsigmaaldrich.comorganicchemistrydata.org The protons on the pyrazine (B50134) ring (H-2 and H-3) are expected to appear at the most downfield region due to the deshielding effect of the two nitrogen atoms. The protons on the benzene (B151609) ring (H-6, H-7, and H-8) will exhibit chemical shifts influenced by the fused heterocyclic ring and the C-5 substituent. The methylene protons (-CH₂-) adjacent to the oxygen atom are predicted to be a singlet, while the -NH₂ protons of the hydroxylamine group are expected to be a broad, exchangeable signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms of the quinoxaline ring are expected to resonate in the aromatic region. The chemical shifts of the pyrazine carbons (C-2 and C-3) will be significantly downfield compared to the benzene carbons due to the electron-withdrawing nature of the nitrogen atoms. The methylene carbon (-CH₂-) will appear in the aliphatic region, shifted downfield due to the attached oxygen atom.

Predicted NMR Data:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-2 | ~8.8 - 9.0 | d | J ≈ 1.5 - 2.0 |

| H-3 | ~8.8 - 9.0 | d | J ≈ 1.5 - 2.0 |

| H-6 | ~7.7 - 7.9 | t | J ≈ 7.5 - 8.0 |

| H-7 | ~7.5 - 7.7 | d | J ≈ 7.0 - 7.5 |

| H-8 | ~8.0 - 8.2 | d | J ≈ 8.0 - 8.5 |

| -CH₂- | ~5.0 - 5.2 | s | - |

| -NH₂ | ~5.5 - 6.5 | br s | - |

Predicted values are based on data from 5-methylquinoxaline and O-benzylhydroxylamine. hmdb.canih.govchemicalbook.comresearchgate.netnih.govchemicalbook.comsigmaaldrich.comorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~150 - 152 |

| C-3 | ~145 - 147 |

| C-4a | ~141 - 143 |

| C-5 | ~135 - 137 |

| C-6 | ~129 - 131 |

| C-7 | ~128 - 130 |

| C-8 | ~127 - 129 |

| C-8a | ~140 - 142 |

| -CH₂- | ~75 - 78 |

Predicted values are based on data from 5-methylquinoxaline and O-benzylhydroxylamine. hmdb.caspectrabase.comtsijournals.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons, confirming the connectivity within the aromatic spin systems of the quinoxaline ring. For instance, correlations between H-6, H-7, and H-8 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the chemical shifts of the carbon atoms based on the already assigned proton signals. For example, the methylene protons would show a cross-peak with the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is vital for establishing the connectivity between different fragments of the molecule. Key HMBC correlations would be expected between the methylene protons and the C-5 and C-4a carbons of the quinoxaline ring, as well as the C-6 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful in confirming the spatial relationship between the methylene protons and the H-6 proton of the quinoxaline ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic quinoxaline ring and the aliphatic methylene group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N stretching vibrations of the pyrazine ring are expected in the 1500-1600 cm⁻¹ region. The C-O stretching of the ether-like linkage would likely appear in the 1000-1250 cm⁻¹ range. The characteristic out-of-plane bending vibrations for the substituted benzene ring would also be present in the fingerprint region. researchgate.netchemicalbook.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H stretch | 3300 - 3500 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | C-H stretch | 2850 - 2960 |

| C=N (quinoxaline) | C=N stretch | 1500 - 1600 |

| C=C (aromatic) | C=C stretch | 1450 - 1600 |

| -CH₂-O- | C-O stretch | 1000 - 1250 |

| Aromatic C-H | C-H out-of-plane bend | 750 - 900 |

Predicted values are based on general IR correlation tables and data for quinoxaline and O-benzylhydroxylamine. researchgate.netchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (C₉H₉N₃O), the exact mass would be a crucial piece of data for confirming its elemental composition.

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺˙) at m/z 175. The fragmentation pattern would likely be dominated by the cleavage of the benzylic C-O bond, which is a common fragmentation pathway for such compounds. This would lead to the formation of a stable quinoxalin-5-ylmethyl cation at m/z 143. Another significant fragmentation would be the loss of the hydroxylamine moiety. Further fragmentation of the quinoxaline ring system would also be expected. nih.govnist.govchromatographyonline.comlibretexts.orglibretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 175 | [M]⁺˙ (Molecular ion) |

| 143 | [C₉H₇N₂]⁺ (Quinoxalin-5-ylmethyl cation) |

| 116 | [C₈H₄N]⁺ (Fragment from quinoxaline ring) |

| 91 | [C₇H₇]⁺ (Tropylium ion, less likely) |

| 32 | [NH₂O]⁺ |

Predicted fragmentation is based on typical mass spectrometric behavior of related structures. nih.govnist.govchromatographyonline.comlibretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. The quinoxaline ring system is a strong chromophore, and its UV-Vis spectrum is expected to exhibit characteristic absorption bands.

Based on data for quinoxaline and its derivatives, this compound is predicted to show multiple absorption bands in the UV region. nih.govsemanticscholar.orgias.ac.inmdpi.comresearchgate.net Typically, quinoxalines display strong π → π* transitions. The introduction of the -CH₂ONH₂ substituent at the 5-position is expected to cause a slight bathochromic (red) shift of these absorption bands compared to the unsubstituted quinoxaline. The spectrum would likely show a complex pattern with a strong absorption band around 230-240 nm and another set of bands with finer structure in the 300-330 nm region.

Table 5: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~235 |

| π → π* | ~315 |

| n → π* | ~330 |

Predicted values are based on data for quinoxaline and 5-substituted quinoxalines. nih.govsemanticscholar.orgias.ac.inmdpi.comresearchgate.net

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, XRD analysis would provide unequivocal proof of its structure.

The analysis would reveal bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, it would provide insights into the intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. The hydroxylamine group (-NH₂) and the nitrogen atoms of the quinoxaline ring are all potential hydrogen bond donors and acceptors. Therefore, it is highly probable that the crystal packing would be dominated by a network of intermolecular hydrogen bonds. Additionally, π-π stacking interactions between the planar quinoxaline rings of adjacent molecules are also likely to play a significant role in the crystal lattice. While no crystal structure for the title compound is available, studies on other quinoxaline derivatives have shown these types of interactions to be prevalent. acs.org

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, GC-MS)

The assessment of purity and the analysis of this compound in various mixtures are critical for its characterization, quality control, and application in research. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for these purposes. While specific, validated methods for this compound are not widely published, analytical strategies can be effectively developed based on the well-established chromatographic behavior of the quinoxaline core and O-substituted hydroxylamines.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile and thermally sensitive organic compounds. For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the most probable approach. This technique separates compounds based on their hydrophobicity.

Methodology and Findings: Analysis of the parent quinoxaline structure is commonly achieved using reverse-phase columns, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. google.com An acidic modifier, like formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp peak shapes by suppressing the ionization of silanol (B1196071) groups on the stationary phase and protonating the basic nitrogen atoms of the quinoxaline ring. google.com

However, the hydroxylamine moiety presents a challenge for direct HPLC analysis, as it lacks a strong chromophore for sensitive UV detection. nih.gov To overcome this, a pre-column derivatization strategy is often employed for trace analysis of hydroxylamines. nih.govrsc.org A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the hydroxylamine group to form a highly fluorescent adduct that can be detected with high sensitivity. rsc.org

An illustrative RP-HPLC method for purity analysis would involve monitoring for potential impurities, such as the starting materials (e.g., a 5-(halomethyl)quinoxaline and hydroxylamine) or degradation products. The method would be optimized to achieve baseline separation of the main compound peak from all other minor peaks.

Illustrative HPLC Method Parameters for Purity Analysis This table presents a hypothetical starting point for method development, based on common practices for related compounds.

| Parameter | Suggested Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reverse-phase separation of aromatic heterocycles. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution would likely be required to separate compounds with a range of polarities. Formic acid is MS-compatible. google.com |

| Gradient | Start at 5% B, ramp to 95% B over 20 min | To elute both polar starting materials and the less polar product. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Detection | UV at 254 nm and ~315 nm | Quinoxaline rings typically absorb around 254 nm. The specific maximum absorption would need to be determined. |

| Injection Vol. | 10 µL | Standard injection volume. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. Due to the low volatility and polar nature of the hydroxylamine group, direct GC-MS analysis of this compound is not feasible.

Methodology and Findings: Derivatization is a mandatory step to increase the volatility and thermal stability of the analyte. For hydroxylamines, two common strategies are:

Acetylation: Reaction with an acetylating agent (e.g., acetic anhydride) can convert the hydroxylamine into a diacetyl derivative, which is more amenable to GC analysis. This approach has been used for the GC-MS identification of hydroxylamine metabolites. nih.gov

Oximation: Reaction with a ketone, such as acetone (B3395972), can convert the hydroxylamine into its corresponding oxime. This method has been successfully used to quantify hydroxylamine in biological matrices by monitoring the resulting acetone oxime via GC-MS. nih.govsigmaaldrich.com

Once derivatized, the compound can be analyzed by GC-MS. The mass spectrometer provides crucial structural information. The fragmentation pattern of the quinoxaline ring and the derivatized hydroxylamine moiety would be key to confirming the identity of the compound and its potential impurities.

Illustrative GC-MS Method Parameters (Post-Derivatization) This table presents a hypothetical starting point for method development and assumes prior successful derivatization.

| Parameter | Suggested Condition | Rationale |

| GC Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) | A standard, non-polar column suitable for a wide range of derivatized analytes. |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |

| Inlet Temp. | 250 °C | To ensure rapid volatilization of the derivatized analyte. |

| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min | A typical temperature program to separate compounds over a range of boiling points. |

| MS Interface | 280 °C | To prevent condensation of the analyte before entering the ion source. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| MS Scan Range | 50 - 500 m/z | To capture the molecular ion and key fragment ions of the derivatized compound. |

Applications of O Quinoxalin 5 Ylmethyl Hydroxylamine in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Scaffolds

The quinoxaline (B1680401) structure is a key feature in many biologically active compounds. nih.govmtieat.orgnih.govmdpi.comsapub.orgnih.gov Consequently, O-(quinoxalin-5-ylmethyl)hydroxylamine serves as an important starting material for the synthesis of more complex heterocyclic systems. mtieat.org The inherent reactivity of both the quinoxaline ring and the hydroxylamine (B1172632) group allows for a variety of chemical transformations, leading to the construction of novel, polycyclic, and substituted heterocyclic scaffolds. These complex structures are often sought after in medicinal chemistry and materials science due to their potential for novel biological activities and physical properties. nih.govmtieat.org

The hydroxylamine portion of the molecule can readily undergo condensation reactions with carbonyl compounds to form oximes. smolecule.com This reactivity is fundamental to its application in building larger molecular frameworks. For example, the reaction with β-enamino ketoesters can lead to the formation of substituted 1,2-oxazole derivatives. beilstein-journals.org

Reagent for the Introduction of Nitrogen-Containing Functional Groups

The hydroxylamine moiety of this compound makes it an effective reagent for introducing nitrogen-containing functional groups into organic molecules. smolecule.com Hydroxylamines and their derivatives are known to be precursors for various nitrogen-based functionalities, such as amines and nitroxides, through reduction or oxidation reactions, respectively.

Recent research has highlighted the potential of using hydroxylamine and its derivatives in enzymatic C-H amination, offering a sustainable route to synthesize amines. nih.gov This suggests that this compound could potentially be utilized in similar biocatalytic systems to introduce the quinoxalin-5-ylmethylaminooxy group into a target molecule. The ability to introduce a quinoxaline-containing fragment is particularly significant given the wide range of biological activities associated with quinoxaline derivatives. nih.govmdpi.comsapub.orgnih.govresearchgate.net

Participation in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. These reactions are prized for their ability to rapidly generate molecular diversity.

While specific examples of this compound in MCRs are not extensively documented in the provided search results, the general reactivity of hydroxylamines and quinoxalines suggests their potential for such applications. For instance, the synthesis of (E)-quinoxalinone oximes has been achieved through a multicomponent reaction involving a Mannich-type reaction and radical coupling under mild, transition-metal-free conditions. nih.govnih.gov This demonstrates the feasibility of incorporating quinoxaline and oxime functionalities in a single, efficient step. The structural features of this compound make it a plausible candidate for similar MCRs, allowing for the rapid assembly of complex molecules incorporating the quinoxaline scaffold.

Precursor for Structurally Diverse Quinoxaline Derivatives

This compound serves as a valuable precursor for the synthesis of a wide array of structurally diverse quinoxaline derivatives. mtieat.orgrsc.org The quinoxaline ring itself can be further functionalized through various reactions, including nucleophilic aromatic substitution. smolecule.com Additionally, the hydroxylamine group can be chemically modified to introduce different functionalities.

The classic and most common method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov By starting with this compound, chemists can build upon the existing quinoxaline framework, adding complexity and tailoring the molecule's properties for specific applications. The development of novel synthetic strategies to functionalize the quinoxaline scaffold is an active area of research, driven by the quest for new bioactive molecules and advanced materials. rsc.org

Synthetic Utility in the Construction of Advanced Organic Molecules

The hydroxylamine functional group provides a reactive handle for further chemical transformations, enabling the connection of the quinoxaline core to other molecular fragments or the introduction of specific functionalities to modulate the molecule's properties. smolecule.com This versatility makes this compound a useful tool for medicinal chemists and organic synthesists working to develop new drugs and functional materials.

Future Directions in O Quinoxalin 5 Ylmethyl Hydroxylamine Research

Development of Highly Efficient and Sustainable Synthetic Strategies

The future synthesis of O-(quinoxalin-5-ylmethyl)hydroxylamine and its derivatives will undoubtedly be guided by the principles of green and sustainable chemistry. Traditional methods for quinoxaline (B1680401) synthesis often rely on harsh conditions and stoichiometric reagents, leading to significant waste. nih.gov Modern approaches, however, are increasingly focused on minimizing environmental impact.

Future synthetic strategies will likely prioritize:

Catalytic Systems: The use of heterogeneous catalysts, such as metal oxides or supported catalysts, can facilitate easier separation and recycling, reducing waste and cost. sapub.org For instance, methodologies employing catalysts like TiO2-Pr-SO3H have shown high efficiency in quinoxaline synthesis at room temperature with minimal reaction times.

Green Solvents: A shift away from volatile organic compounds towards greener alternatives like water, ethanol (B145695), or even solvent-free conditions is anticipated. sapub.org Microwave-assisted synthesis has also emerged as a rapid and solvent-free method for preparing quinoxaline derivatives.

Atom Economy: Reactions that maximize the incorporation of starting material atoms into the final product are highly desirable. This includes one-pot, multi-component reactions that streamline synthetic sequences and reduce purification steps.

A plausible future synthesis of this compound could involve the initial synthesis of 5-methylquinoxaline (B1213170), a known compound, followed by selective functionalization of the methyl group and subsequent reaction with a suitable hydroxylamine (B1172632) precursor. hmdb.canih.gov

Table 1: Comparison of Potential Sustainable Synthetic Approaches for Quinoxaline Scaffolds

| Synthetic Approach | Catalyst | Solvent | Key Advantages |

| Microwave-assisted | None | Solvent-free | Rapid reaction times, reduced waste |

| Heterogeneous Catalysis | TiO2-Pr-SO3H | Ethanol/Solvent-free | Catalyst recyclability, high yields |

| Multi-component Reaction | Varies | Water/Ethanol | High atom economy, simplified procedures |

Exploration of Novel Reactivity Modes and Selective Transformations

The bifunctional nature of this compound, possessing both a quinoxaline ring and an O-substituted hydroxylamine, opens up a vast landscape of potential reactivity. Future research will likely focus on selectively targeting different parts of the molecule to generate diverse and complex structures.

Key areas of exploration include:

C-H Functionalization: Direct functionalization of the C-H bonds of the quinoxaline core is a powerful tool for late-stage modification. mdpi.comscilit.comresearchgate.net Research into the regioselective functionalization of the 5-position, influenced by the methyl group, could lead to novel derivatives. researchgate.net

Reactions at the Methylene (B1212753) Bridge: The benzylic-like methylene group could be a site for various transformations, including oxidation, halogenation, or substitution reactions, providing access to a range of functionalized analogues.

N-O Bond Chemistry: The reactivity of the N-O bond in the hydroxylamine moiety is a rich area for investigation. nih.gov It can participate in rearrangements, cyclizations, and amination reactions, offering pathways to new heterocyclic systems. For example, the aza-Hock rearrangement of related hydroxylamine derivatives provides a route to anilines. nih.gov

Deeper Mechanistic Insights into Complex Reactions

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. Future mechanistic studies will likely employ a combination of experimental and computational techniques.

Key areas for mechanistic investigation include:

Catalytic Cycles: For catalyzed reactions, elucidating the precise role of the catalyst in activating the substrate and facilitating bond formation is essential. This includes understanding the nature of the active catalytic species and the kinetics of the reaction.

Radical Pathways: Many functionalization reactions of heterocyclic compounds proceed through radical intermediates. nih.govmdpi.com Investigating the formation and fate of radical species in reactions involving this compound will be critical.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition state geometries, and activation energies, complementing experimental findings. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, the integration of modern chemical technologies will be paramount.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. The synthesis of quinoxaline derivatives has already been successfully demonstrated in flow reactors. This approach would be particularly beneficial for reactions involving hazardous intermediates or requiring precise temperature and time control.

Automated Synthesis: Automated platforms can be employed for high-throughput screening of reaction conditions, catalysts, and substrates. This would enable the rapid identification of optimal synthetic routes and the generation of libraries of novel this compound analogues for biological screening.

Computational Design and Prediction of Novel Analogues with Targeted Reactivity

In silico methods are becoming increasingly powerful tools in chemical research. For this compound, computational chemistry can guide the design of new analogues with specific, desired properties.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their reactivity or potential biological activity.

Molecular Docking: If a biological target is identified, molecular docking studies can be used to predict the binding affinity and mode of interaction of novel analogues, aiding in the design of more potent compounds.

Predictive Reactivity: Computational tools can be used to predict the most likely sites of reaction on the molecule under different conditions, guiding synthetic efforts towards desired products. For example, the stability of potential carbocation intermediates at the methylene bridge could be computationally assessed to predict the feasibility of certain substitution reactions.

Table 2: Computationally Relevant Properties of the Quinoxaline Scaffold

| Property | Relevance to Drug Design and Reactivity |

| Lipophilicity (LogP) | Influences solubility and membrane permeability |

| Polar Surface Area | Affects cell penetration and bioavailability |

| Hydrogen Bond Donors/Acceptors | Key for molecular recognition and binding |

| Rotatable Bonds | Determines conformational flexibility |

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new synthetic methodologies and potentially valuable new molecules.

Q & A

Advanced Research Question

- In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, U-937) using MTT or apoptosis assays .

- Enzyme Inhibition Studies : Test IDO1 (indoleamine 2,3-dioxygenase) inhibition via UV-Vis monitoring of kynurenine formation .

- SAR Analysis : Modify substituents on the quinoxaline ring (e.g., halogens, alkyl groups) to correlate structure with activity .

How should stability and storage conditions be determined to prevent degradation?

Basic Research Question

Stability is assessed via accelerated degradation studies under varying pH, temperature, and light. For hydroxylamine derivatives:

- Storage : -20°C in airtight, amber vials under inert gas (N₂/Ar) .

- Compatibility : Avoid oxidizers (e.g., peroxides) to prevent decomposition into carbon/nitrogen oxides .

- Monitoring : Regular HPLC analysis detects degradation products (e.g., quinoxaline-5-methanol) .

What mechanistic insights can be gained from kinetic studies of this compound reactions?

Advanced Research Question

Kinetic profiling (e.g., pseudo-first-order conditions) identifies rate-determining steps. For example:

- Nucleophilic Attack : Hydroxylamine’s oxygen acts as a nucleophile in acyl transfer reactions, with barriers calculated via Eyring plots .

- Catalytic Effects : Bifunctional catalysts lower activation energy (ΔG‡) by stabilizing transition states through H-bonding .

- Isotope Labeling : ¹⁵N or ¹⁸O tracing elucidates atom transfer pathways .

How do substituents on the quinoxaline ring influence the compound’s reactivity and bioactivity?

Advanced Research Question

- Electron-Withdrawing Groups (EWGs) : Chloro/fluoro substituents enhance electrophilicity, improving enzyme inhibition (e.g., IDO1 IC₅₀ <0.5 µM in fluorinated analogs ).

- Electron-Donating Groups (EDGs) : Methoxy groups increase solubility but may reduce target affinity .

- Steric Effects : Bulky groups (e.g., benzyl) hinder nucleophilic attack, altering reaction pathways .

What analytical strategies identify and quantify byproducts in this compound synthesis?

Basic Research Question

- GC-MS/LC-MS : Detects volatile byproducts (e.g., oxidized quinoxaline derivatives) .

- HPLC-DAD : Quantifies impurities using calibration curves for known degradation products .

- Tandem MS/MS : Resolves isobaric species with identical molecular weights .

How can solubility challenges be addressed in biological assays involving this compound?

Advanced Research Question

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate esters or PEGylated moieties for improved bioavailability .

- pH Adjustment : Buffer solutions (pH 6–8) stabilize the compound in physiological conditions .

What computational tools predict the reactivity of this compound in novel reactions?

Advanced Research Question

- DFT Calculations : B3LYP/6-31G(d) models predict transition states and regioselectivity in nucleophilic reactions .

- Molecular Dynamics (MD) : Simulates solvent effects and protein-ligand binding affinities .

- ADMET Prediction : Software like SwissADME estimates pharmacokinetic properties (e.g., LogP, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.